5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chlorobenzenesulfonamido)-N-methylbenzamide
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Description
5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chlorobenzenesulfonamido)-N-methylbenzamide is a useful research compound. Its molecular formula is C24H22Cl2F3N5O3S and its molecular weight is 588.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound’s primary target is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . The compound’s interaction with its target results in the attenuation of secondary metabolism and thwarts bacterial growth .
Biochemical Pathways
The compound affects the biochemical pathways associated with the function of PPTases in bacterial metabolism . By inhibiting the Sfp-PPTase, it disrupts the post-translational modification process, which is crucial for the survival and virulence of bacteria .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo pharmacokinetic profiles, contribute to its potential utility as a small-molecule inhibitor . .
Result of Action
The compound’s action results in the attenuation of the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also shows antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
Environmental factors such as the presence of an Sfp-PPTase in the bacterial genome can influence the compound’s action, efficacy, and stability . For instance, the presence of an Sfp-PPTase in the bacterial genome provides an inborn mechanism of resistance . Therefore, a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chlorobenzenesulfonamido)-N-methylbenzamide are largely determined by its unique chemical structure . The presence of a trifluoromethyl group and a pyridine ring in its structure bestows many of the distinctive physical-chemical properties observed in this class of compounds . It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been fully elucidated .
Cellular Effects
It has been suggested that the compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of this compound in animal models. Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses .
Properties
IUPAC Name |
2-[(2-chlorophenyl)sulfonylamino]-5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2F3N5O3S/c1-30-23(35)17-13-16(6-7-20(17)32-38(36,37)21-5-3-2-4-18(21)25)33-8-10-34(11-9-33)22-19(26)12-15(14-31-22)24(27,28)29/h2-7,12-14,32H,8-11H2,1H3,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMUBLCVKXFEIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)NS(=O)(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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